molecular formula C14H10N2O4S B2846841 2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide CAS No. 873579-93-2

2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide

Cat. No.: B2846841
CAS No.: 873579-93-2
M. Wt: 302.3
InChI Key: RKTGQENYDSHLBX-UHFFFAOYSA-N
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Description

2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide is a coumarin-based sulfonamide derivative characterized by a coumarin core (2-oxo-2H-chromene) substituted with a sulfonamide group at position 6, where the nitrogen of the sulfonamide is linked to a pyridin-3-yl moiety. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

2-oxo-N-pyridin-3-ylchromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-14-6-3-10-8-12(4-5-13(10)20-14)21(18,19)16-11-2-1-7-15-9-11/h1-9,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTGQENYDSHLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the chromene derivative with sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Pyridinyl Group: The final step involves the coupling of the pyridinyl group to the chromene-sulfonamide intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene-sulfonamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe for studying enzyme interactions and biological pathways.

    Medicine: As a potential therapeutic agent for conditions such as cancer, inflammation, and bacterial infections.

    Industry: As a precursor for the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the chromene core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural analogs with variations in substituents

Compound Name Substituents Key Biological Activity Reference
3-Chloro-2-oxo-N-(pyridin-2-yl)-2H-chromene-6-sulfonamide (6b) 3-Cl, pyridin-2-yl DPP-IV inhibition (IC₅₀: 0.89 µM)
3-Chloro-2-oxo-N-(pyridin-3-yl)-2H-chromene-6-sulfonamide (6c) 3-Cl, pyridin-3-yl DPP-IV inhibition (IC₅₀: 1.12 µM)
3-Chloro-2-oxo-N-(pyridin-4-yl)-2H-chromene-6-sulfonamide (6d) 3-Cl, pyridin-4-yl DPP-IV inhibition (IC₅₀: 1.34 µM)
2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide (4a) 4-sulfamoylphenyl Antiproliferative (IC₅₀: 8.2 µM)

Key Findings :

  • The presence of a 3-chloro substituent in compounds 6b–6d enhances DPP-IV inhibitory activity compared to non-halogenated analogs. However, the pyridine ring’s nitrogen position (2-, 3-, or 4-yl) modulates potency, with pyridin-2-yl (6b) showing the highest activity .
  • Replacement of the pyridin-3-yl group with a 4-sulfamoylphenyl moiety (4a) shifts activity toward antiproliferative effects, suggesting substituent-dependent target selectivity .

Functionalized Derivatives with Heterocyclic Additions

Table 2: Derivatives with extended heterocyclic systems

Compound Name Structural Feature Biological Activity Reference
2-oxo-N-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-2H-chromene-6-sulfonamide (4f) Thiazole-linked coumarin Anti-inflammatory (NO inhibition: 82% at 10 µM)
2-oxo-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-6-sulfonamide (11d) Triazole-phenoxybenzyl Antiproliferative (IC₅₀: 4.7 µM)

Key Findings :

  • This highlights the role of extended conjugated systems in modulating inflammatory pathways .
  • The triazole-phenoxybenzyl derivative (11d) demonstrates enhanced anticancer activity compared to 4a, attributed to improved cellular penetration and interaction with tubulin or kinase targets .

Enzyme Inhibition Profiles

  • DPP-IV Inhibition : Chlorinated pyridinyl derivatives (6b–6d) show micromolar IC₅₀ values, with pyridin-2-yl substitution (6b) being most effective. The absence of a 3-Cl group in the target compound may reduce DPP-IV affinity but improve solubility .

Anti-inflammatory vs. Antimicrobial Activity

  • Compound 4f’s anti-inflammatory activity (NO inhibition) is independent of antimicrobial effects, emphasizing that bioactivity is governed by specific substituents rather than the coumarin-sulfonamide scaffold alone .

Computational and Physicochemical Insights

  • The pyridin-3-yl group in the target compound likely improves aqueous solubility due to hydrogen-bonding capacity .
  • Docking Studies : AutoDock Vina simulations () predict that pyridin-3-yl sulfonamides could bind to inflammatory targets (e.g., COX-2) via sulfonamide-pyrrole interactions, though experimental validation is needed .

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